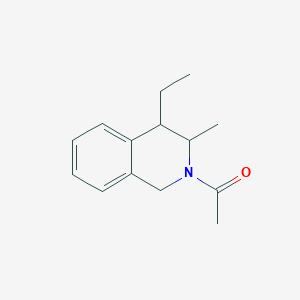
2-(2-Naphthyl)acetamidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-2-yl)acetimidamide hydrochloride is a chemical compound with the molecular formula C12H13ClN2. It is known for its unique structure, which includes a naphthalene ring attached to an acetamidine group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)acetimidamide hydrochloride typically involves the reaction of 2-naphthylacetonitrile with ammonium chloride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-(Naphthalen-2-yl)acetimidamide hydrochloride may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yl)acetimidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthylacetamide derivatives.
Reduction: Reduction reactions can convert the imidamide group to an amine group.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include naphthylacetamide derivatives, amine derivatives, and various substituted naphthalene compounds .
Scientific Research Applications
2-(Naphthalen-2-yl)acetimidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)acetimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalen-2-yl-acetamidine: Similar structure but lacks the hydrochloride group.
N-isopropyl-2-(naphthalen-2-yl)acetimidamide hydrochloride: Contains an additional isopropyl group, which may alter its chemical and biological properties.
Uniqueness
2-(Naphthalen-2-yl)acetimidamide hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
30235-40-6 |
|---|---|
Molecular Formula |
C12H13ClN2 |
Molecular Weight |
220.70 g/mol |
IUPAC Name |
2-naphthalen-2-ylethanimidamide;hydrochloride |
InChI |
InChI=1S/C12H12N2.ClH/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8H2,(H3,13,14);1H |
InChI Key |
FPJKHRYOOKUFHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Phenyl-3-oxa-1-azaspiro[4.5]decane](/img/structure/B11885898.png)
![4-Chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11885902.png)








